5-Nitro-1,2-benzisoxazole

Vue d'ensemble

Description

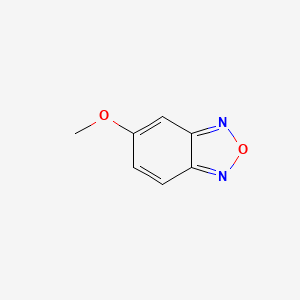

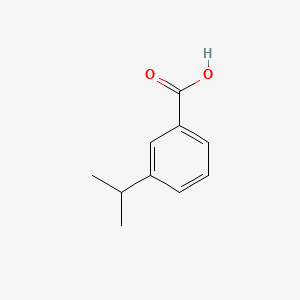

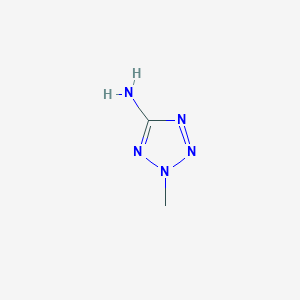

5-Nitro-1,2-benzisoxazole is a compound of significant interest in the field of organic chemistry due to its potential applications in drug development and as an intermediate in organic synthesis. The compound is characterized by a benzene ring fused with an isoxazole ring, which is further substituted with a nitro group. This structure is a key feature in various synthetic pathways and can lead to a range of bioactive molecules .

Synthesis Analysis

The synthesis of 5-nitro-1,2-benzisoxazole derivatives can be achieved through several methods. One approach involves the nucleophilic substitution of hydrogen in nitroarenes that are activated by the azole ring, leading to the formation of novel 2,1-benzisoxazoles. This process is facilitated by the high reactivity of nitroarenes due to their electron-deficient character, and the annulation of the isoxazole ring occurs regioselectively in disubstituted nitroarenes . Another synthetic route reported is the preparation of 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates, which yields moderate to good yields and has been confirmed by single crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of 5-nitro-1,2-benzisoxazole derivatives has been studied using various analytical techniques. For instance, the crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate, a related compound, has been elucidated, revealing that the molecule is approximately planar and stabilized by hydrogen bonds, forming sheets parallel to a specific plane. This planarity and the presence of intermolecular interactions suggest that similar structural features might be present in 5-nitro-1,2-benzisoxazole derivatives .

Chemical Reactions Analysis

The reactivity of 5-nitro-1,2-benzisoxazole derivatives in chemical reactions is diverse. For example, 5-nitro-1,2-benzisothiazole derivatives undergo photochemical isomerization to produce 2-R-5-nitro-1,2-benzothiazole derivatives, with the reaction's efficiency being influenced by substituents, solvents, and excitation wavelength . Additionally, the Boulton-Katritzky rearrangement of (5R)-4-nitrosobenz[c]isoxazole and its anion has been studied, revealing a pseudopericyclic character for these reactions despite the aromaticity of the transition states .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-1,2-benzisoxazole derivatives are crucial for their potential applications. These properties can be predicted using computational methods, as demonstrated in a study where novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones were assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters . Such predictions are essential for understanding the behavior of these compounds in biological systems and their suitability as drug candidates.

Applications De Recherche Scientifique

1. Antibiotic Activity Against Multi-Drug Resistant Acinetobacter Baumannii

- Summary of Application: A naturally occurring 1,2-benzisoxazole has been found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii, a Gram-negative bacterium often implicated in nosocomial infections .

- Methods of Application: The minimum inhibitory concentration of the 1,2-benzisoxazole was found to be as low as 6.25 μg ml−1 against clinical strains of multi-drug resistant A. baumannii .

- Results: The study suggests that this molecule represents a new chemotype for antibacterial agents against A. baumannii and is easily accessed in two steps via de novo synthesis .

2. Diverse Biological Activities of Benzisoxazole Derivatives

- Summary of Application: Benzisoxazole analogues are a privileged scaffold in biological chemistry and have been found to exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory and other activities .

- Methods of Application: The distinct benzisoxazole molecules are used as initial building blocks in a variety of core structures to support trials in therapeutic applications .

- Results: The increasing series of developments leading benzisoxazole-containing highly active molecules supports the hope that these scaffolds will become more promising drug candidates .

3. Antifungal Activity

- Summary of Application: Some benzisoxazole compounds have been found to exhibit antifungal activity against fungi such as Candida albicans and Aspergillus niger .

- Methods of Application: The antifungal screening of these compounds was carried out using the disc diffusion method .

- Results: The study indicated that certain benzisoxazole compounds showed promising antifungal activity .

4. Anti-tubercular Activity

- Summary of Application: Some benzisoxazole-embedded derivatives have shown excellent anti-tubercular activities .

- Methods of Application: These compounds are tested against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

- Results: The study suggests that benzisoxazole derivatives could be potential candidates for the development of new anti-tubercular drugs .

5. Wide Applications in Various Fields

- Summary of Application: The nitro derivatives of benzazoles, including 5-Nitro-1,2-benzisoxazole, have found wide applications in various fields. They have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators .

- Methods of Application: The specific method of application varies depending on the specific use case .

- Results: These compounds have proven to be effective in their respective applications, contributing to advancements in various fields .

6. Catalysis of Kemp Elimination Reaction

- Summary of Application: An octanuclear M8L12 coordination cage catalyses the Kemp elimination reaction of 5-nitro-1,2-benzisoxazole (NBI) with hydroxide to give 2-cyano-4-nitrophenolate (CNP) as the product .

- Methods of Application: The reaction occurs at the external surface of the cage, even though NBI can bind inside the cage cavity .

- Results: The rate of the catalysed reaction is sensitive to the presence of added anions, which bind to the 16+ cage surface, displacing the hydroxide ions from around the cage which are essential reaction partners in the Kemp elimination .

7. Antimicrobial Activity

- Summary of Application: A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities .

- Methods of Application: The antimicrobial activity was screened against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique .

- Results: The study indicated that certain compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Nitro-1,2-benzisoxazole . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

While specific future directions for 5-Nitro-1,2-benzisoxazole are not mentioned in the search results, the benzisoxazole scaffold exhibits an impressive potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation agents and so on . This leads to the expectation that this scaffold will further emerge as a potential candidate in the field of drug discovery .

Propriétés

IUPAC Name |

5-nitro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOYWCWKYDYTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192898 | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1,2-benzisoxazole | |

CAS RN |

39835-28-4 | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039835284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

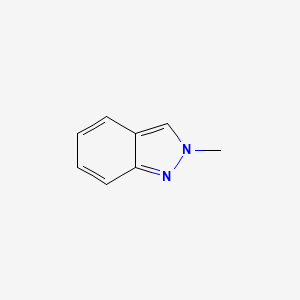

![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)